molecular formula C20H12F2O3 B5884163 3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No. B5884163
M. Wt: 338.3 g/mol
InChI Key: LVLSIJYGOZMCFU-UHFFFAOYSA-N
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Description

3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one, also known as DBMC, is a synthetic compound that belongs to the group of benzochromene derivatives. It has been studied extensively due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve multiple signaling pathways. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax and downregulating the expression of cyclin D1 and Bcl-2. It has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases, such as MMP-2 and MMP-9. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the activation of nuclear factor-kappa B. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation-induced neuronal damage by activating the Nrf2 pathway and upregulating the expression of antioxidant enzymes, such as heme oxygenase-1.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and suppress the expression of matrix metalloproteinases. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-alpha, and MCP-1. In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation-induced neuronal damage by activating the Nrf2 pathway and upregulating the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. It can be easily synthesized in large quantities and purified by column chromatography. It is also stable under various experimental conditions, such as pH, temperature, and light. However, this compound also has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. It may require the use of organic solvents or surfactants to enhance its solubility and reduce its toxicity.

Future Directions

3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one has shown promising therapeutic potential in various diseases, but further research is needed to fully understand its mechanism of action and optimize its pharmacological properties. Some future directions for this compound research include:
1. Optimization of synthesis methods to improve yield and purity.
2. Investigation of the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds.
3. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and clinical trials.
4. Exploration of the potential synergistic effects of this compound with other drugs or therapies in combination treatments.
5. Investigation of the potential side effects and toxicity of this compound at different doses and exposure times.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It can be synthesized by reacting 2,6-difluorobenzyl alcohol with 6H-benzo[c]chromen-6-one in the presence of a base catalyst. Its mechanism of action involves multiple signaling pathways, including cell cycle arrest, apoptosis, and suppression of inflammation. This compound has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability, but also has some limitations, including its low solubility and potential toxicity. Future research directions for this compound include optimization of synthesis methods, investigation of structure-activity relationship, evaluation of pharmacokinetic and pharmacodynamic properties, exploration of combination treatments, and investigation of potential side effects and toxicity.

Synthesis Methods

3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one can be synthesized by reacting 2,6-difluorobenzyl alcohol with 6H-benzo[c]chromen-6-one in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide or dimethylformamide, at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the activation of nuclear factor-kappa B. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation-induced neuronal damage by activating the Nrf2 pathway.

properties

IUPAC Name

3-[(2,6-difluorophenyl)methoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2O3/c21-17-6-3-7-18(22)16(17)11-24-12-8-9-14-13-4-1-2-5-15(13)20(23)25-19(14)10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLSIJYGOZMCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4F)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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